molecular formula C10H9N3O B11908736 N-(Quinazolin-6-yl)acetamide

N-(Quinazolin-6-yl)acetamide

Katalognummer: B11908736
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: XYMNASZGRROPJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Quinazolin-6-yl)acetamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of N-(Quinazolin-6-yl)acetamide typically involves the reaction of quinazoline derivatives with acetic anhydride or acetyl chloride under specific conditions. One common method includes the treatment of quinazoline with acetic anhydride in the presence of a catalyst such as pyridine, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

N-(Quinazolin-6-yl)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(Quinazolin-6-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their diverse chemical properties.

    Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its potential anticancer and antibacterial properties, this compound is explored for drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(Quinazolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

N-(Quinazolin-6-yl)acetamide can be compared with other quinazoline derivatives such as:

    Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer agent that also targets EGFR.

    Prazosin: Used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.

What sets this compound apart is its unique structure, which allows for specific interactions with different molecular targets, potentially leading to novel therapeutic applications .

Eigenschaften

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

N-quinazolin-6-ylacetamide

InChI

InChI=1S/C10H9N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

XYMNASZGRROPJS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=CN=CN=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.